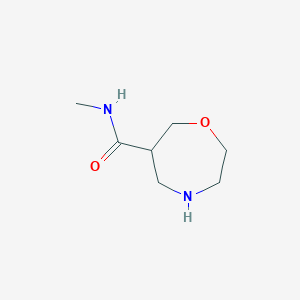
N-methyl-1,4-oxazepane-6-carboxamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-methyl-1,4-oxazepane-6-carboxamide” are not available, there are general methods for synthesizing 1,4-oxazepane derivatives. For instance, one method involves the cyclization of N-propargylamines . Another method involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine .Scientific Research Applications
Synthesis and Chemical Properties
Lipase Catalyzed Regioselective Lactamization : N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a compound related to N-methyl-1,4-oxazepane-6-carboxamide, was synthesized using a lipase-catalyzed regioselective lactamization. This process involved SpinChem rotating flow cell technology, facilitating enzyme recycling and simplifying work-up procedures (Aurell et al., 2014).
Synthesis from N-Propargylamines : The synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines highlights the versatility of these building blocks in creating N-heterocycles, offering a route to synthesize compounds like this compound (Vessally et al., 2016).
Efficient Synthesis Methods : A method for synthesizing 6-chloro-2-methylene-2,3-dihydro-1,4-oxazepines demonstrates a pathway potentially applicable to the synthesis of this compound. This method uses N-chlorosuccinimide and zinc chloride in chloroform for electrophilic cyclization (Ibis & Zora, 2020).
Biological and Pharmacological Applications
Anticonvulsant Activities : The synthesis and evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives, related to this compound, revealed moderate anticonvulsant activities in MES and PTZ tests. This indicates potential pharmacological uses of similar compounds (Sharma, Park, & Park, 2008).
Tachykinin NK1-Receptor Antagonists : A study on N-benzylcarboxamide derivatives of bicyclic compounds, including 1,4-oxazepines, demonstrated their utility as tachykinin NK1-receptor antagonists, suggesting a potential role for this compound in similar applications (Ishichi, Ikeura, & Natsugari, 2004).
Sordaricin Analogues as Antifungals : N-substituted 1,4-oxazepanyl derivatives of sordaricin, possessing a 6-methoxy-7-methyl-1,4-oxazepane moiety, showed potent antifungal activity. This highlights a potential application of this compound in developing antifungal agents (Kaneko et al., 2002).
properties
IUPAC Name |
N-methyl-1,4-oxazepane-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)6-4-9-2-3-11-5-6/h6,9H,2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORHXLUYBZPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)
![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
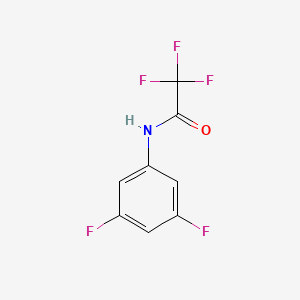
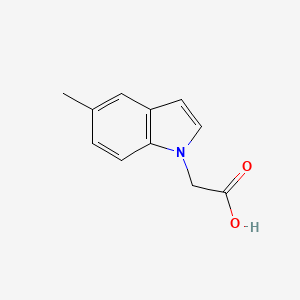
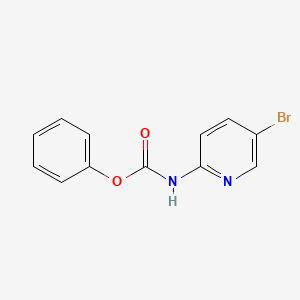
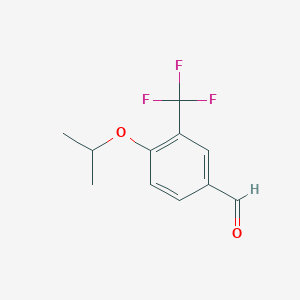
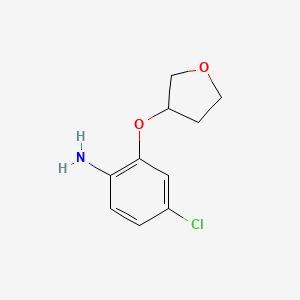

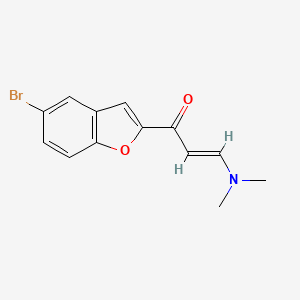
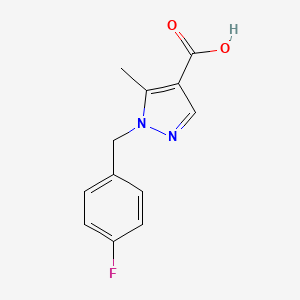
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)